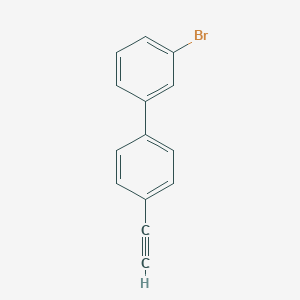

3-Bromo-4'-ethynyl-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4’-ethynyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom at the 3-position and an ethynyl group at the 4’-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-ethynyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Bromo-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: The major products are biphenyl derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: The major products are carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: The major products are alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

Organic Synthesis

3-Bromo-4'-ethynyl-1,1'-biphenyl serves as a versatile intermediate in organic synthesis. Its ethynyl group enables further functionalization, making it a valuable building block for creating more complex organic molecules, particularly in medicinal chemistry and agrochemicals.

Biological Research

Recent studies have highlighted its potential in biological applications:

- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, related brominated biphenyl compounds have shown IC50 values indicating potent activity against HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cell lines. The proposed mechanism involves mitochondrial apoptosis pathways and inhibition of topoisomerase activity .

- Amyloid Beta Aggregation Inhibition : Research indicates that biphenyl derivatives can inhibit amyloid beta aggregation, a crucial factor in Alzheimer's disease. Specific derivatives have shown up to 87% inhibition of Aβ1-42 aggregation, suggesting that this compound may possess similar properties .

Material Science

In materials science, this compound is being explored for its potential use in the development of advanced materials such as liquid crystals and polymers. Its unique structural features contribute to desirable electronic properties, making it suitable for applications in organic electronics and photonics.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Anticancer Activity (IC50) | Aβ Inhibition (%) | Key Features |

|---|---|---|---|

| This compound | Not directly reported | Potentially high | Ethynyl group enhances reactivity |

| 4-Ethynyl-1,1'-biphenyl | Significant | ~67% | Similar structure with different substitution |

| 2-Bromo-4-(ethyl)-phenol | Moderate | ~50% | Less effective due to different functionalization |

Case Study 1: Anticancer Properties

A study examining the effects of brominated biphenyl compounds on cancer cells found that these compounds induce apoptosis through mitochondrial pathways. The structural similarities between these compounds and this compound suggest it could exhibit similar anticancer properties .

Case Study 2: Amyloid Beta Interaction

Research conducted on ethynyl-substituted biphenyl derivatives demonstrated their ability to inhibit amyloid beta aggregation effectively. Molecular docking studies revealed that these compounds bind to amyloid beta oligomers, suggesting a mechanism that could be applicable to this compound .

Mechanism of Action

The mechanism of action of 3-Bromo-4’-ethynyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Ethynyl-1,1’-biphenyl: Similar structure but lacks the bromine atom.

3-Bromo-1,1’-biphenyl: Similar structure but lacks the ethynyl group.

3-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure with a methoxy group instead of an ethynyl group.

Uniqueness

3-Bromo-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and electronic properties. This combination makes it a versatile compound for various applications in organic synthesis, material science, and medicinal chemistry.

Biological Activity

3-Bromo-4'-ethynyl-1,1'-biphenyl is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Synthesis of this compound

The compound can be synthesized through various methods, including bromination of biphenyl derivatives followed by ethynylation. Specific synthetic routes are often tailored to enhance yield and purity while minimizing by-products. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to effectively produce biphenyl derivatives with ethynyl substituents.

Biological Activities

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known antitumor agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.34 | Induction of apoptosis via caspase activation |

| A549 | 0.52 | Inhibition of tubulin polymerization |

| MCF-7 | 0.68 | Cell cycle arrest at G0/G1 phase |

In a study involving derivatives of this compound, it was found that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various pathogens, including those responsible for Chagas disease and leishmaniasis.

| Pathogen | Activity | ED50 (µM) |

|---|---|---|

| Trypanosoma cruzi | Trypanocidal | 3.0 ± 0.3 |

| Leishmania amazonensis | Leishmanicidal | 3.0 ± 0.3 |

| Mycobacterium tuberculosis | Antimycobacterial | Active |

In experiments, the compound demonstrated an ED50 value of approximately 3.0 µM against Leishmania amazonensis, indicating high potency compared to standard treatments .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various biological assays:

- Trypanocidal Activity : In vitro studies showed that this compound was significantly more effective than traditional drugs like Crystal Violet when tested against Trypanosoma cruzi, achieving an activity level that was 8.8 times higher in certain conditions .

- Anticancer Efficacy : A study on the impact of this compound on HeLa cells revealed that it could induce apoptosis through the activation of caspases, suggesting a potential pathway for cancer treatment .

Properties

IUPAC Name |

1-bromo-3-(4-ethynylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBXMFZJJJFGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.